5-(2-Methoxyphenyl)oxazole
Overview
Description
5-(2-Methoxyphenyl)oxazole is a heterocyclic compound consisting of a five-membered oxazole ring fused with a substituted phenyl ring . The IUPAC name for this compound is 5-(2-methoxyphenyl)-1,3-oxazole . It has a molecular weight of 175.19 .
Synthesis Analysis
While specific synthesis methods for 5-(2-Methoxyphenyl)oxazole were not found in the search results, oxazoles can generally be prepared in the laboratory using a variety of methods. One of the most common methods is the cyclodehydration of amide oximes, a process that uses an acid catalyst to facilitate the removal of water from the compound .Molecular Structure Analysis
The molecular structure of 5-(2-Methoxyphenyl)oxazole is represented by the InChI code1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-11-7-13-10/h2-7H,1H3
. This indicates that the molecule contains 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. Chemical Reactions Analysis
Oxazoles, including 5-(2-Methoxyphenyl)oxazole, can undergo various types of chemical reactions. These include electrophilic substitution reactions, which usually occur at position 5 of the oxazole ring, and nucleophilic substitution reactions, which often involve the carbon atom at position 2 on the oxazole ring . Oxazoles can also undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
5-(2-Methoxyphenyl)oxazole is a solid at room temperature . and should be stored at a temperature between 2-8°C .Safety And Hazards
properties
IUPAC Name |
5-(2-methoxyphenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-11-7-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXQZEQRJQEFPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587622 | |
Record name | 5-(2-Methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyphenyl)oxazole | |
CAS RN |
848608-55-9 | |
Record name | 5-(2-Methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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